molecular formula C25H29FN4O4S B1671585 Gliflumide CAS No. 35273-88-2

Gliflumide

Cat. No.: B1671585
CAS No.: 35273-88-2
M. Wt: 500.6 g/mol
InChI Key: CKOLETHYECDWSS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Gliflumide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gliflumide has been extensively studied for its applications in various fields:

Mechanism of Action

Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Uniqueness of Gliflumide: this compound is unique due to its high potency and long-lasting hypoglycemic effects, which are achieved with much lower doses compared to other sulfonylureas. This makes it a valuable compound in the treatment of diabetes, particularly for patients who require sustained blood glucose control .

Properties

CAS No.

35273-88-2

Molecular Formula

C25H29FN4O4S

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1

InChI Key

CKOLETHYECDWSS-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C

SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Canonical SMILES

CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

gliflumide
gliflumide, (R)-isomer
gliflumide, (S)-isomer
gliflumide, sodium salt, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gliflumide
Reactant of Route 2
Reactant of Route 2
Gliflumide
Reactant of Route 3
Reactant of Route 3
Gliflumide
Reactant of Route 4
Reactant of Route 4
Gliflumide
Reactant of Route 5
Reactant of Route 5
Gliflumide
Reactant of Route 6
Gliflumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.